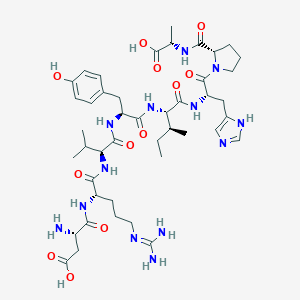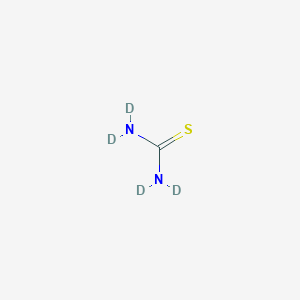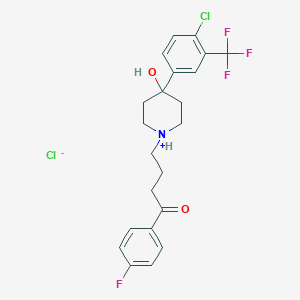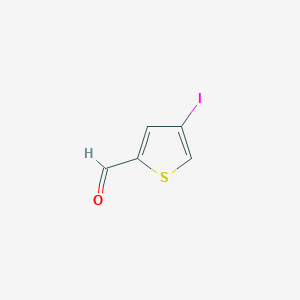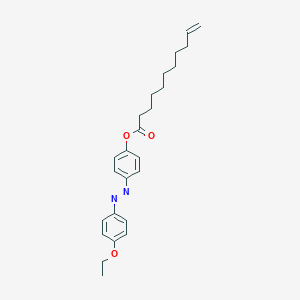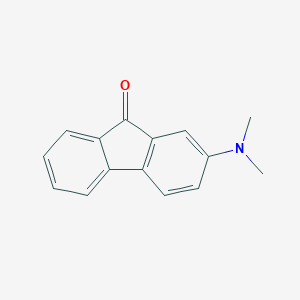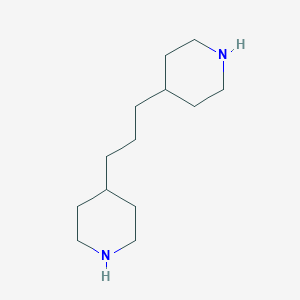
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione, also known as PEP, is a chemical compound that is widely used in scientific research for its unique properties. PEP is a thione derivative of phenylpyrrolidine, which is structurally similar to other thione compounds such as thiazolidinediones and rhodanines.
作用机制
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione activates PPARγ by binding to its ligand-binding domain, leading to the activation of downstream signaling pathways involved in glucose and lipid metabolism. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune response. This dual mechanism of action makes this compound a promising therapeutic agent for various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound also has anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for various inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method has been optimized to increase yield and purity. However, this compound has some limitations as well. Its mechanism of action is not fully understood, and more research is needed to elucidate its precise molecular targets. Additionally, this compound has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione. One area of interest is its potential as an antidiabetic agent. More research is needed to determine its safety and efficacy in human clinical trials. Additionally, this compound's anti-inflammatory and antioxidant properties make it a promising therapeutic agent for various inflammatory diseases, and more research is needed to explore its potential in this area. Finally, further studies are needed to elucidate the precise molecular targets of this compound and its mechanism of action.
合成方法
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione can be synthesized through a multi-step process involving the reaction of phenylacetic acid with pyrrolidine and thionyl chloride. The resulting intermediate is then treated with sodium hydride and carbon disulfide to produce this compound. This synthesis method has been optimized over the years to increase the yield and purity of this compound.
科学研究应用
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has been extensively used in scientific research due to its unique properties. It has been shown to have potential as an antidiabetic agent, as it can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. This compound has also been studied for its anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for various diseases.
属性
CAS 编号 |
18732-58-6 |
|---|---|
分子式 |
C12H15NS |
分子量 |
205.32 g/mol |
IUPAC 名称 |
2-phenyl-1-pyrrolidin-1-ylethanethione |
InChI |
InChI=1S/C12H15NS/c14-12(13-8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI 键 |
KWDQKASMLNFOEL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)CC2=CC=CC=C2 |
规范 SMILES |
C1CCN(C1)C(=S)CC2=CC=CC=C2 |
同义词 |
Ethanethione, 2-phenyl-1-(1-pyrrolidinyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



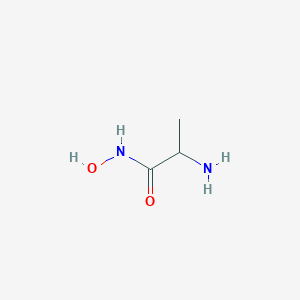
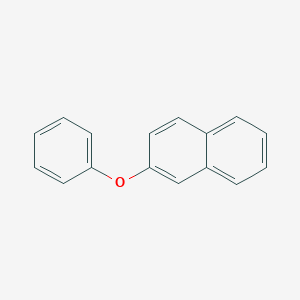

![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
